molecular formula C12H11N5 B8419179 6-Amino-4-(1H-4-indolylamino)pyrimidine

6-Amino-4-(1H-4-indolylamino)pyrimidine

Cat. No.: B8419179
M. Wt: 225.25 g/mol
InChI Key: YZMRVROQFRQUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(1H-4-indolylamino)pyrimidine is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-N-(1H-indol-4-yl)pyrimidine-4,6-diamine

InChI

InChI=1S/C12H11N5/c13-11-6-12(16-7-15-11)17-10-3-1-2-9-8(10)4-5-14-9/h1-7,14H,(H3,13,15,16,17)

InChI Key

YZMRVROQFRQUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC3=NC=NC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 7N methanol solution of ammonia (50 ml) and tetrahydrofuran (20 ml) were added to 6-chloro-4-(1H-4-indolylamino)pyrimidine (599 mg, 2.5 mmol) and the reaction mixture was heated in a sealed tube at 130° C. for 137 hours. The solvent was distilled off under reduced pressure; the residue was purified by silica gel column chromatography (eluent; ethyl acetate:tetrahydrofuran=1:1); diethyl ether was added to the residue to crystallize; the crystals were filtered off, washed with diethyl ether, and dried under aeration to yield the title compound (454 mg, 2.0 mmol, 82%) as pale brown crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
6-chloro-4-(1H-4-indolylamino)pyrimidine
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
82%

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